5-formyl-1H-pyrrole-3-carbonitrile

Medicinal Chemistry Organic Synthesis Green Chemistry

Generic pyrrole-3-carbonitriles fail due to strict SAR: relocating the nitrile or blocking the NH ablates activity in STING and P-CAB programs. This dual-functionalized building block provides orthogonal handles for regiocontrolled coupling. - **Key Application**: Core scaffold for vonoprazan (P-CAB) and potent STING agonists (EC50 < 100 nM). - **Advantage**: Enables chemoselective diversification (reductive amination, Knoevenagel, Suzuki) without protecting groups. - **Supply**: Reliable B2B shipments for R&D to process development.

Molecular Formula C6H4N2O
Molecular Weight 120.111
CAS No. 40740-39-4
Cat. No. B2956192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-formyl-1H-pyrrole-3-carbonitrile
CAS40740-39-4
Molecular FormulaC6H4N2O
Molecular Weight120.111
Structural Identifiers
SMILESC1=C(NC=C1C#N)C=O
InChIInChI=1S/C6H4N2O/c7-2-5-1-6(4-9)8-3-5/h1,3-4,8H
InChIKeyNWFVPMMFARCLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Formyl-1H-pyrrole-3-carbonitrile: Pharmaceutical Building Block


5-Formyl-1H-pyrrole-3-carbonitrile (CAS 40740-39-4) is a small, dual-functionalized heterocyclic building block with the molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol . It features a pyrrole ring substituted with a formyl group at the 5-position and a cyano group at the 3-position, providing two orthogonal reactive handles for synthetic elaboration [1]. This compound belongs to the 1H-pyrrole-3-carbonitrile class, a scaffold extensively investigated for STING receptor agonism [2], antimicrobial activity [3], and as a key intermediate in potassium-competitive acid blocker (P-CAB) synthesis [4]. The core scaffold is recognized as a privileged structure in medicinal chemistry due to its synthetic accessibility and the tunability of its pharmacological properties [5].

5-Formyl-1H-pyrrole-3-carbonitrile: Critical Non-Substitutability


Generic substitution with other pyrrole-3-carbonitriles or alternative heterocyclic aldehydes is precluded by the precise orthogonality and electronic profile of the 5-formyl and 3-cyano substituents. The 3-cyano group is a strong electron-withdrawing group (EWG) that activates the pyrrole ring for electrophilic substitution while simultaneously serving as a non-hydrolyzable precursor to tetrazoles and amines [1]. The 5-formyl group provides a unique site for nucleophilic addition, Knoevenagel condensation, and Wittig olefination, all while maintaining the pyrrole NH for further functionalization [2]. Crucially, SAR studies on the 1H-pyrrole-3-carbonitrile scaffold reveal that even minor modifications to the substitution pattern drastically alter biological activity; for example, N-methylation or relocation of the nitrile group can ablate STING agonism entirely [3]. Therefore, the specific 5-formyl-3-carbonitrile arrangement is not an interchangeable commodity but a structurally defined, purpose-built intermediate essential for maintaining activity cliffs and synthetic fidelity in advanced pharmaceutical programs [4].

5-Formyl-1H-pyrrole-3-carbonitrile: Differentiation from Analogs


Yield Advantage in Heterogeneous Catalysis

The 5-formyl-1H-pyrrole-3-carbonitrile scaffold, as a representative 4,5-substituted pyrrole-3-carbonitrile, is synthesized with a superior yield of up to 98% using a Pd/C and HZSM-5 heterogeneous catalytic system, compared to traditional liquid acid methods which typically yield significantly lower amounts of the same class of compounds [1]. This high yield is a direct consequence of the scaffold's stability under the optimized intramolecular annulation conditions, and this protocol has been validated in the synthesis of vonoprazan, a commercial drug [2].

Medicinal Chemistry Organic Synthesis Green Chemistry

STING Agonist Potency: Regioisomer Differentiation

A structure-activity relationship (SAR) study on 1H-pyrrole-3-carbonitrile derivatives demonstrated that specific substitution patterns are critical for STING agonism. While the target compound 5-formyl-1H-pyrrole-3-carbonitrile is a foundational scaffold for this class, optimized derivatives with aniline substituents (e.g., 7F) displayed potent STING binding with EC50 values <100 nM [1]. In stark contrast, simple 1H-pyrrole-3-carbonitrile (the unsubstituted core) or isomers like 5-formyl-1H-pyrrole-2-carbonitrile exhibit drastically reduced or no activity due to the loss of key binding interactions; for instance, one related 1H-pyrrole-3-carbonitrile derivative lacking the optimal substituent array showed an EC50 > 100 µM, a >1000-fold drop in potency [2]. This activity cliff underscores the non-interchangeability of the 5-formyl-3-carbonitrile regioisomer for STING-targeted programs.

Immuno-Oncology STING Agonist Medicinal Chemistry

Commercial Purity & Availability Comparison

5-Formyl-1H-pyrrole-3-carbonitrile is commercially available with a consistently high certified purity of 98% from multiple major suppliers (e.g., Fluorochem, Leyan), ensuring reproducibility in demanding synthetic sequences . In comparison, closely related analogs such as 5-formyl-1H-pyrrole-2-carbonitrile (CAS 81698-01-3) are also available but often at lower purities (e.g., 95%) and with limited supplier options, leading to increased variability and purification costs . Similarly, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile (CAS 51451-99-1) is less widely stocked and may require custom synthesis. The superior purity and multi-vendor accessibility of the target compound reduce procurement risk and analytical burden.

Chemical Procurement Building Block Sourcing Purity Analysis

Regiospecific Suzuki Coupling Advantage

The formyl group at the 5-position of the pyrrole ring acts as a highly effective activating group for regiospecific Suzuki-Miyaura cross-coupling reactions, enabling selective functionalization at the adjacent 4-position. This has been explicitly demonstrated in the formal synthesis of polycitones A and B, where a related 5-formylpyrrole building block underwent coupling with complete regiocontrol [1]. In contrast, analogous 2-formyl- or unsubstituted pyrrole-3-carbonitriles lack this directing effect, leading to mixtures of regioisomers and lower yields of the desired product, complicating purification and reducing overall synthetic efficiency [2].

Organic Synthesis Suzuki Coupling Polycitone Synthesis

5-Formyl-1H-pyrrole-3-carbonitrile: Key Applications


P-CAB Synthesis Intermediate

5-Formyl-1H-pyrrole-3-carbonitrile serves as a core building block for the 4,5-substituted pyrrole-3-carbonitrile class, which has been successfully employed in the practical synthesis of vonoprazan, a commercial potassium-competitive acid blocker (P-CAB) [1]. The high-yielding, scalable heterogeneous catalysis method (up to 98% yield) using this scaffold directly supports the cost-effective manufacturing of P-CABs, making this compound a strategic procurement target for pharmaceutical companies developing acid-related disorder treatments [2].

STING Agonist Scaffold for Immuno-Oncology

The 1H-pyrrole-3-carbonitrile scaffold, for which 5-formyl-1H-pyrrole-3-carbonitrile is the ideal starting material, is a validated platform for designing potent STING receptor agonists [1]. Derivatives of this scaffold have demonstrated EC50 values < 100 nM against human STING, comparable to clinical-stage agonists like SR-717 [2]. Procurement of this building block is essential for medicinal chemistry teams aiming to synthesize and optimize novel STING agonists for cancer immunotherapy, where activity cliffs make the correct regioisomer indispensable [3].

Regiospecific Poly-Substituted Pyrrole Synthesis

Due to the strong activating and directing effect of the 5-formyl group, this compound is uniquely suited for regiospecific Suzuki-Miyaura cross-coupling reactions to generate 4-aryl-5-formyl-1H-pyrrole-3-carbonitriles [1]. This regiocontrol is critical for the synthesis of complex natural product analogs, such as polycitones, where mis-coupling leads to intractable mixtures [2]. Procurement for advanced intermediate synthesis eliminates the need for protecting group strategies and reduces step count in multi-step routes to densely functionalized pyrroles.

Dual-Functionalization for Heterocyclic Libraries

The orthogonal reactivity of the 5-formyl (aldehyde) and 3-cyano groups allows for the sequential, chemoselective construction of diverse heterocyclic libraries, including pyrrolo-pyrimidines, pyrrolo-oxazoles, and tetrazole-fused systems [1]. This compound enables a 'two-step diversity' approach where the formyl group can be elaborated via reductive amination or Knoevenagel condensation while the nitrile serves as a latent carboxylic acid or amine [2]. For discovery chemistry groups, this translates to rapid SAR exploration with minimal synthetic investment, a clear advantage over building blocks with redundant or non-orthogonal functional groups.

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